Imidazo[1,2-a]pyridin-2-ol
Overview
Description
Imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its significant role in medicinal chemistry due to its diverse pharmacological activities.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to have inhibitory activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
It is known that the compound interacts with its targets (ache, bche, and lox) and inhibits their activities . This inhibition can lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
The inhibition of AChE and BChE by this compound can affect the cholinergic system, which plays a key role in memory and cognition. This could potentially make the compound useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease . The inhibition of LOX, on the other hand, can affect the metabolism of arachidonic acid, a key player in inflammatory responses.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By inhibiting AChE, BChE, and LOX, the compound can potentially alter neurotransmission and inflammatory responses . These changes could have therapeutic implications in various diseases, including neurodegenerative disorders and inflammatory conditions.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the functional groups present in the this compound molecule
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of certain cells in a dose-dependent manner
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to inhibit the growth of certain cells in a dose-dependent manner
Metabolic Pathways
Preparation Methods
The synthesis of Imidazo[1,2-a]pyridin-2-ol can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with various oxidizing agents to form the imidazo[1,2-a]pyridine core.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies can be employed for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with various pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties
Material Science: This compound is utilized in the development of materials with unique electronic and optical properties.
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-ol can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: This compound features a different fusion pattern of the imidazole and pyridine rings and is used in various applications, including medicinal chemistry and material science.
Naphtho[1,2-a]pyridine: This compound has an additional fused benzene ring, which imparts unique properties and applications.
This compound stands out due to its unique structural features and versatile applications in various fields of research.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNULKDCIHSVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562897 | |
Record name | Imidazo[1,2-a]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112566-20-8 | |
Record name | Imidazo[1,2-a]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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